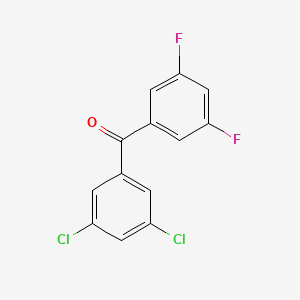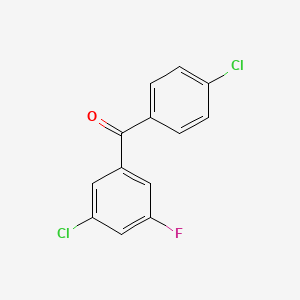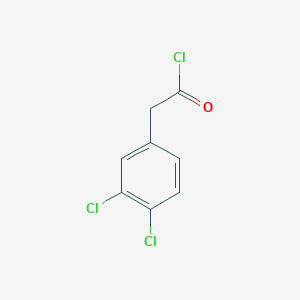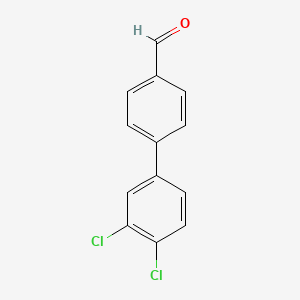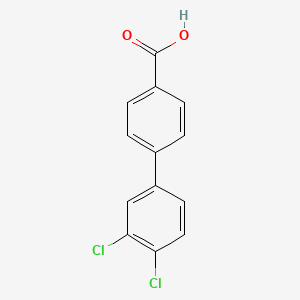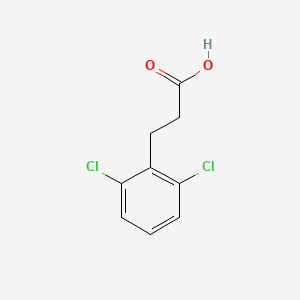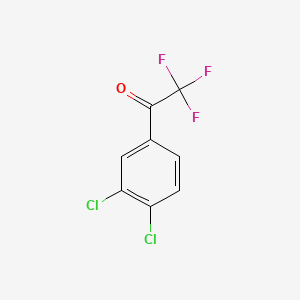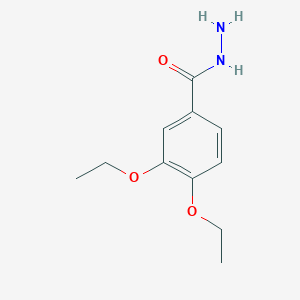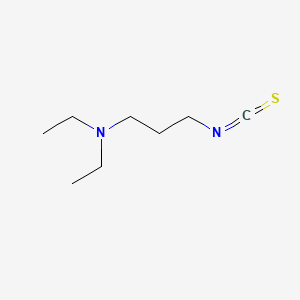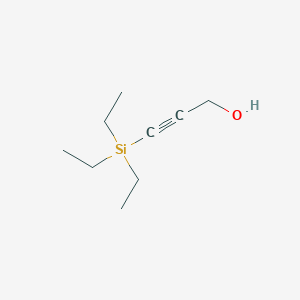
3-Triethylsilyl-2-propyn-1-ol
Vue d'ensemble
Description
3-Triethylsilyl-2-propyn-1-ol: is an organic compound with the molecular formula C9H18OSi . It is a derivative of propargyl alcohol, where the hydrogen atoms on the terminal carbon are replaced by a triethylsilyl group. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds and as a protecting group for alcohols.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Triethylsilyl-2-propyn-1-ol involves the reaction of propargyl alcohol with triethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds as follows: [ \text{HC≡C-CH2OH} + \text{Et3SiCl} \rightarrow \text{Et3Si-C≡C-CH2OH} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-Triethylsilyl-2-propyn-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The triethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted propargyl alcohols.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in organic synthesis for the construction of complex molecules.
- Acts as a protecting group for alcohols, allowing selective reactions on other functional groups.
Biology and Medicine:
- Utilized in the synthesis of bioactive molecules and pharmaceuticals.
- Serves as a precursor for the synthesis of enzyme inhibitors and other biologically active compounds.
Industry:
- Employed in the production of specialty chemicals and materials.
- Used in the development of new polymers and advanced materials with unique properties.
Mécanisme D'action
The mechanism by which 3-Triethylsilyl-2-propyn-1-ol exerts its effects is primarily through its role as a protecting group and a reactive intermediate in organic synthesis. The triethylsilyl group stabilizes the molecule and prevents unwanted reactions at the hydroxyl group, allowing for selective transformations at other sites. The compound can also participate in various chemical reactions, forming new bonds and functional groups through well-established organic chemistry pathways.
Comparaison Avec Des Composés Similaires
3-Trimethylsilyl-2-propyn-1-ol: Similar structure but with a trimethylsilyl group instead of a triethylsilyl group.
Propargyl alcohol: The parent compound without the silyl group.
3-Tert-butyldimethylsilyl-2-propyn-1-ol: Contains a tert-butyldimethylsilyl group instead of a triethylsilyl group.
Uniqueness: 3-Triethylsilyl-2-propyn-1-ol is unique due to the presence of the triethylsilyl group, which provides greater steric hindrance and stability compared to the trimethylsilyl group. This makes it particularly useful in reactions where selective protection and deprotection of the hydroxyl group are required.
Propriétés
IUPAC Name |
3-triethylsilylprop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18OSi/c1-4-11(5-2,6-3)9-7-8-10/h10H,4-6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRKPTSZUGTGIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375302 | |
| Record name | SBB054881 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2652-46-2 | |
| Record name | SBB054881 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3',5'-Dichloro-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B1302683.png)

